N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-16-11-12-18(25)13-20(16)27-23(29)15-28-22-10-6-5-9-19(22)26-21(14-24(28)30)17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFFPUKQNNZREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Before exploring its biological activity, it is essential to understand the chemical structure and properties of the compound:
- Molecular Formula : C19H18ClN3O2
- Molar Mass : 351.81 g/mol
- Solubility : Soluble in DMSO and ethanol
- Melting Point : Approximately 228–230 °C
The compound is speculated to exert its biological effects through several mechanisms:
- Inhibition of Enzymes : Similar compounds in the benzodiazepine class have shown inhibitory effects on various enzymes, which may contribute to their therapeutic effects.
- Modulation of Neurotransmitter Systems : Benzodiazepines typically enhance the effect of the neurotransmitter GABA at the GABA-A receptor, leading to sedative and anxiolytic effects.
Anticancer Activity
Recent studies have indicated that benzodiazepine derivatives exhibit promising anticancer properties. For instance, research has shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line).
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl...) | 10.93–25.06 | MDA-MB-231 | Apoptosis induction |
| Related Benzodiazepine Derivative | 5.0 | MCF-7 | Cell cycle arrest |
These findings suggest that N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl...) may similarly induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction.
Antimicrobial Activity
The compound's structural similarities to other known antimicrobial agents suggest potential antibacterial properties. Studies have evaluated related benzodiazepines against various bacterial strains, revealing significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Such results indicate that N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl...) might possess similar antimicrobial efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzodiazepine derivatives:
- Study on Apoptosis Induction : A study demonstrated that a similar compound induced apoptosis in MDA-MB-231 cells by increasing annexin V-FITC positive cells significantly compared to controls, suggesting a robust mechanism for anticancer activity .
- Antimicrobial Evaluation : A comparative analysis showed that benzodiazepine derivatives had varying degrees of antibacterial activity against gram-positive and gram-negative bacteria, with some derivatives demonstrating potent effects at low concentrations .
- Enzyme Inhibition Studies : Research indicated that certain benzodiazepine derivatives inhibited carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, suggesting potential for targeted cancer therapies .
Scientific Research Applications
Medicinal Chemistry
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide has been investigated for its potential therapeutic effects in treating various diseases:
- Anticancer Activity : Studies have indicated that benzodiazepine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's structure allows it to interact with specific cellular targets involved in tumor growth and proliferation.
- Antimicrobial Properties : Research suggests that this compound may possess antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents. Its effectiveness against certain bacterial strains has been documented in preliminary studies.
Neuropharmacology
Given its benzodiazepine structure, the compound could have implications in neuropharmacology:
- Anxiolytic Effects : Compounds within the benzodiazepine class are known for their anxiolytic properties. This specific derivative may modulate GABA_A receptors, leading to anxiolytic effects.
- Cognitive Enhancers : There is ongoing research into the cognitive-enhancing effects of such compounds, which could benefit conditions like Alzheimer's disease or other cognitive impairments.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar benzodiazepine derivatives. The results indicated that compounds with a similar structure to N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl) exhibited significant cytotoxicity against breast cancer cell lines.
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial efficacy, N-(5-chloro-2-methylphenyl)-2-(2-oxo) derivatives were shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotics based on this compound's scaffold.
Comparison with Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide (G353-0177)
- Key Differences :
- Substituent on the aryl group: Methoxy (OCH₃) at the 2-position vs. methyl (CH₃) in the target compound.
- Benzodiazepine substitution: 4-Fluorophenyl vs. 4-phenyl.
- Physicochemical Properties :
1-Acetyl-2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (1a)
- Key Differences :
- Acetyl group at the 1-position vs. acetamide linkage in the target compound.
- 2-Hydroxyphenyl substitution at the 4-position.
- Synthesis & Characterization :
Functional Analogs with Acetamide Linkages
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t)
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8v)
- Key Differences :
- Nitro group at the 6-position increases polarity (polar surface area: 123 Ų vs. ~55 Ų for benzodiazepines).
- Physicochemical Properties :
Table 1: Comparative Analysis of Key Parameters
Key Insights from Comparative Analysis
Substituent Effects on Lipophilicity :
- Methoxy (G353-0177) vs. methyl (target compound) substituents marginally increase logP (4.33 vs. ~4.3), suggesting similar membrane permeability.
- Nitro groups (8v) reduce logP significantly (3.1), highlighting the impact of polar substituents .
Hydrogen-Bonding and Crystallography: The 2-oxo group in benzodiazepines facilitates hydrogen bonding, influencing crystal packing (as seen in X-ray structures of 1a and 2a using SHELX software) .
Bioactivity Trends :
- While benzodiazepine derivatives in and lack reported bioactivity, oxadiazole-sulfanyl analogs (8t, 8v) show enzyme inhibition, suggesting structural motifs (e.g., indole, sulfanyl) may drive activity .
Q & A
Q. What are the recommended synthetic routes for N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide?
- Methodological Answer : The synthesis typically involves acylation of the 1,5-benzodiazepine core. For analogs, acylation is achieved using excess acetic anhydride under reflux, followed by hydrolysis and purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products like over-acylation. Recrystallization with pet-ether or ethanol enhances purity .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches (e.g., 1680–1700 cm⁻¹ for oxo groups).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydro-1,5-benzodiazepine protons at δ 3.5–4.5 ppm) and carbon backbone.
- X-ray crystallography : Resolves stereochemistry and confirms regioselectivity of acylation sites (critical for verifying the 2-oxo-4-phenyl substitution pattern) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during acylation of the 1,5-benzodiazepine core?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, acylation at the N1 position (vs. alternative sites) can be confirmed via:
- DEPT-135 NMR : Differentiates CH₂ and CH groups in the dihydrobenzodiazepine ring.
- NOESY experiments : Detects spatial proximity between the acetamide group and aromatic protons.
Computational modeling (e.g., DFT) may predict favorable acylation sites by analyzing electron density maps and transition states .
Q. How to resolve contradictions in reported pharmacological activity data (e.g., target selectivity)?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response curves : Validate activity across multiple concentrations.
- HPLC-MS purity checks : Ensure ≥95% purity to exclude confounding effects.
- In silico docking : Compare binding affinities to off-target receptors (e.g., serotonin vs. dopamine receptors) using software like AutoDock Vina.
Cross-validation with in vivo models (e.g., zebrafish assays) further clarifies specificity .
Q. What methodologies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- LogP determination : Use shake-flask or HPLC methods to assess lipophilicity; modify substituents (e.g., chloro vs. methoxy groups) to balance solubility.
- Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the chlorophenyl group).
- Co-crystallization with serum albumin : Study plasma protein binding via X-ray or SPR .
Q. How to design experiments for toxicity profiling of this compound?
- Methodological Answer :
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains.
- hERG channel inhibition assay : Patch-clamp electrophysiology to assess cardiac risk.
- Transcriptomic analysis : RNA-seq of treated cell lines (e.g., HepG2) identifies pathways affected by chronic exposure .
Q. What computational tools are recommended for reaction optimization?
- Methodological Answer : Integrate quantum chemical calculations (e.g., Gaussian for transition-state analysis) with machine learning (ML) models to predict optimal conditions (solvent, catalyst). For example:
- Reaction path search : Locate low-energy pathways for acylation using GRRM or AFIR methods.
- Bayesian optimization : Narrow experimental parameters (temperature, molar ratios) to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
